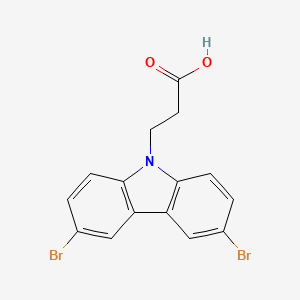

3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid

Description

3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid (CAS: 5673258) is a carbazole-derived compound featuring a propanoic acid moiety attached to the nitrogen atom of the carbazole core, with bromine substituents at the 3- and 6-positions of the aromatic rings . Carbazole derivatives are widely studied for their electronic, optical, and biological properties due to their rigid, planar structure and extended π-conjugation. The propanoic acid group introduces polarity, improving solubility in aqueous or polar solvents, which is advantageous for biological and material science applications.

Properties

IUPAC Name |

3-(3,6-dibromocarbazol-9-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOBLCSKMUWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid typically involves the bromination of carbazole followed by the introduction of the propanoic acid group. One common method is as follows:

Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a solvent like acetic acid to introduce bromine atoms at the 3 and 6 positions.

Formation of Propanoic Acid Derivative: The dibrominated carbazole is then reacted with a suitable reagent, such as 3-bromopropanoic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Large-scale Bromination: Using industrial reactors to brominate carbazole efficiently.

Continuous Flow Chemistry: Implementing continuous flow reactors for the subsequent reaction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups

Biological Activity

3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial and anticancer properties, enzyme inhibition capabilities, and underlying mechanisms of action, supported by relevant case studies and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.06 g/mol. Its structure features a carbazole moiety substituted with bromine at the 3 and 6 positions, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 5 to 20 µg/mL . The compound's mechanism includes increasing membrane permeability in bacterial cells, leading to cell lysis.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. It acts as an inhibitor of specific cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Permeability : Enhances permeability in bacterial membranes.

- Enzyme Interaction : Inhibits cytochrome P450 enzymes, altering metabolic pathways for drugs.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | C15H11Br2NO2 | Antimicrobial, Anticancer | MIC: 5-20 µg/mL; IC50: ~10 µM |

| 6-(9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | N/A | Antimicrobial | MIC: 0.5–2 µg/mL |

Case Studies

- Antimicrobial Study : A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, confirming its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Research : Investigations into the compound's anticancer properties revealed its ability to inhibit cytochrome P450 enzymes significantly, suggesting a role in modifying drug metabolism and enhancing therapeutic efficacy against cancer cells .

Comparison with Similar Compounds

Halogenated Carbazole Derivatives

- 2,7-Dibromo-9-(naphthalene-ethyl)-9H-carbazole (): This compound shares the dibromo-substituted carbazole core but differs in the N-substituent (ethyl-naphthalene vs. propanoic acid). The absence of a carboxylic acid group reduces its polarity, likely limiting its solubility in aqueous environments compared to the target compound.

- 9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole (): A mono-brominated carbazole with a biphenyl substituent. The single bromine and bulky biphenyl group may reduce electronic delocalization compared to the 3,6-dibromo configuration, affecting optoelectronic properties .

Carbazole-Propanoic Acid Derivatives

- N′-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide (): Features a hydrazide-linked propanoic acid chain and a brominated propenyl group. The hydrazide functionality introduces hydrogen-bonding capacity, differing from the free carboxylic acid in the target compound, which may alter biological interactions or coordination chemistry .

- (R)-4-(3-Amino-3,4-dihydro-1H-carbazol-9(2H)-yl)butanoic Acid (): A tetrahydrocarbazole derivative with an amino group and butanoic acid chain. The saturated ring reduces aromaticity, while the amino group enhances basicity, contrasting with the electron-withdrawing bromines and acidic propanoic group in the target compound .

Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acids (): Marine-derived chlorinated analogues (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus.

- 3-(Methylthio)propanoic Acid Esters (): Found in pineapple volatiles, these esters lack the carbazole backbone but share the propanoic acid chain.

Metabolic and Therapeutic Potential

- 3-(3′,4′-Dihydroxyphenyl)propanoic Acid (): A microbial metabolite of flavonoids with anti-inflammatory and anti-diabetic properties. The hydroxyl groups on the phenyl ring enhance antioxidant activity, whereas the bromines in the target compound may confer stability under oxidative conditions .

Physical Properties

*Predicted based on propanoic acid moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.